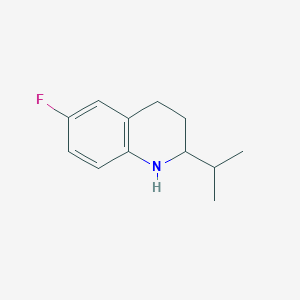
cis-1,2-Diaminocyclohexane-n,n,n',n'-tetraaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid: is an organic compound with the chemical formula C14H22N2O8. It is a derivative of cyclohexane and contains two amino groups and four acetic acid groups. This compound is known for its ability to act as a chelating agent, forming stable complexes with metal ions. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid typically involves the reaction of cis-1,2-Diaminocyclohexane with chloroacetic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
cis-1,2-Diaminocyclohexane+4Chloroacetic acid→cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid+4HCl
Industrial Production Methods: In industrial settings, the production of cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid involves the hydrogenation of o-phenylenediamine followed by the reaction with chloroacetic acid. The process is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Chelation: cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid forms stable chelates with metal ions such as calcium, magnesium, and iron. This property is utilized in various applications, including water treatment and analytical chemistry.
Substitution Reactions: The amino groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Chelation: Typically involves the use of metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products:
Chelates: Metal complexes with enhanced stability.
Substituted Derivatives: Compounds with modified functional groups for specific applications.
Applications De Recherche Scientifique
cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:
Biology: Employed in biochemical assays to remove metal ions that can interfere with enzymatic reactions and protein stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Mécanisme D'action
cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). While all these compounds share the ability to form stable metal complexes, cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid is unique due to its cyclohexane backbone, which imparts different steric and electronic properties to the chelate complexes .
Comparaison Avec Des Composés Similaires
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
These compounds are widely used in various applications, but the specific choice of chelating agent depends on the desired properties of the metal complex and the application requirements.
Propriétés
Formule moléculaire |
C14H22N2O8 |
|---|---|
Poids moléculaire |
346.33 g/mol |
Nom IUPAC |
2-[[(1R,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10+ |
Clé InChI |
FCKYPQBAHLOOJQ-AOOOYVTPSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canonique |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
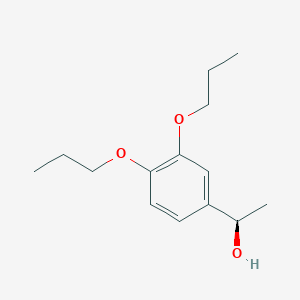
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)

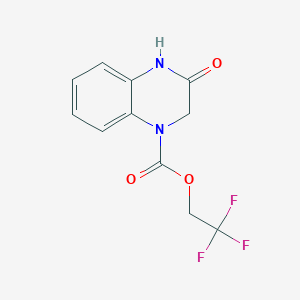
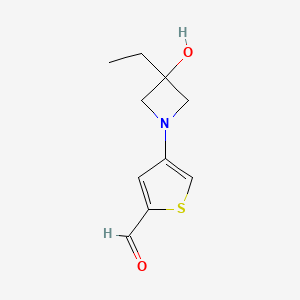
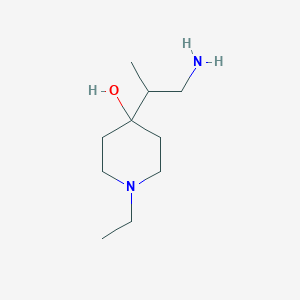


![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)

